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  • Product: (2-m-Tolylamino-thiazol-4-yl)-acetic acid
  • CAS: 335398-76-0

Core Science & Biosynthesis

Foundational

(2-m-Tolylamino-thiazol-4-yl)-acetic acid CAS 335398-76-0 chemical properties

Executive Summary (2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0) represents a specialized scaffold in medicinal chemistry, combining the pharmacophoric versatility of the 2-aminothiazole core with a carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0) represents a specialized scaffold in medicinal chemistry, combining the pharmacophoric versatility of the 2-aminothiazole core with a carboxylic acid functional handle. This compound belongs to a class of "privileged structures" frequently utilized in the design of kinase inhibitors, peptidomimetics, and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust synthetic architecture based on the Hantzsch cyclization, and critical handling protocols. It is designed to serve as a primary reference for researchers integrating this moiety into lead optimization campaigns.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of CAS 335398-76-0 is a prerequisite for successful formulation and assay development. The presence of both an ionizable carboxylic acid and a potentially tautomeric aminothiazole system dictates its behavior in solution.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name 2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl]acetic acid
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol Calculated
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Predicted pKa (Acid) ~4.2 - 4.5Carboxylic acid moiety
Predicted pKa (Base) ~2.5 - 3.0Thiazole nitrogen (reduced basicity due to conjugation)
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity
Solubility DMSO (>20 mg/mL), DMFLow water solubility at neutral pH; soluble at pH > 7.5
H-Bond Donors 2-NH-, -COOH
H-Bond Acceptors 4Thiazole N, Carbonyl O, Hydroxyl O

Technical Insight: The 2-aminothiazole motif exhibits amino-imino tautomerism. However, in 2-arylamino derivatives, the amino form is generally predominant in the solid state and non-polar solvents, while the imino form may contribute in polar protic media, influencing binding kinetics in biological targets.

Synthetic Architecture: The Hantzsch Protocol

The most reliable route to CAS 335398-76-0 is the Hantzsch Thiazole Synthesis . This method couples a thiourea derivative with an


-halo ketone (or equivalent). For the 4-acetic acid derivative, we utilize a 

-halo-

-keto ester strategy.
Retrosynthetic Logic

The molecule is disconnected into two primary building blocks:

  • Nucleophile:

    
    -(3-Methylphenyl)thiourea.
    
  • Electrophile: Ethyl 4-chloro-3-oxobutanoate (followed by hydrolysis).

Synthesis Workflow Diagram

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization & Hydrolysis Start1 m-Toluidine Thiourea N-(3-Methylphenyl) thiourea Start1->Thiourea HCl, Heat Start2 Ammonium Thiocyanate Start2->Thiourea Intermediate Thiazole Ester Intermediate Thiourea->Intermediate + Electrophile EtOH, Reflux Electrophile Ethyl 4-chloro- 3-oxobutanoate Product (2-m-Tolylamino-thiazol-4-yl) -acetic acid Intermediate->Product 1. NaOH/H2O 2. HCl (pH 3)

Figure 1: Step-wise synthetic pathway for CAS 335398-76-0 via Hantzsch Cyclization.

Detailed Experimental Protocol

Step 1: Preparation of


-(3-Methylphenyl)thiourea 
  • Dissolution: Dissolve m-toluidine (1.0 eq) in dilute HCl.

  • Addition: Add ammonium thiocyanate (1.1 eq) and heat the mixture to reflux for 2–4 hours.

  • Precipitation: Cool the solution. The thiourea product will precipitate.

  • Purification: Recrystallize from ethanol/water to remove unreacted amine.

Step 2: Cyclization to Ethyl 2-(3-methylanilino)thiazol-4-acetate

  • Reaction: Suspend the thiourea (1.0 eq) in absolute ethanol. Add ethyl 4-chloro-3-oxobutanoate (1.05 eq) dropwise.

  • Reflux: Heat to reflux for 4–6 hours. The reaction is driven by the nucleophilic attack of the sulfur on the

    
    -carbon, followed by condensation.
    
  • Workup: Neutralize with saturated NaHCO

    
    . Extract with ethyl acetate. Dry over MgSO
    
    
    
    and concentrate.

Step 3: Ester Hydrolysis

  • Saponification: Dissolve the ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at RT until TLC indicates consumption of starting material.

  • Acidification: Carefully acidify with 1M HCl to pH ~3–4.

  • Isolation: The target acid (CAS 335398-76-0) will precipitate. Filter, wash with cold water, and dry under vacuum.

Structural Analysis & Reactivity

The chemical behavior of this compound is defined by the interplay between the acidic tail and the aromatic core.

Tautomerism and Binding Modes

The 2-aminothiazole core can exist in two tautomeric forms. While the amino form is generally favored, the imino form allows for specific hydrogen bonding patterns in enzyme active sites (e.g., kinase ATP pockets).

  • Amino Form:

    
     (Dominant)
    
  • Imino Form:

    
    
    
Stability Logic

Stability Compound CAS 335398-76-0 AcidCond Acidic Conditions (pH < 2) Compound->AcidCond BasicCond Basic Conditions (pH > 8) Compound->BasicCond Oxidative Oxidative Stress (Peroxides/Air) Compound->Oxidative ResultAcid Stable (Salt formation at N) AcidCond->ResultAcid ResultBase Soluble Carboxylate High Stability BasicCond->ResultBase ResultOx Potential S-Oxidation (Avoid prolonged exposure) Oxidative->ResultOx

Figure 2: Stability profile under varying environmental conditions.

Biological Applications & Context

While specific pharmacological data for CAS 335398-76-0 may be proprietary, its structural class suggests high utility in the following areas:

  • Kinase Inhibition: The 2-aminothiazole motif is a classic ATP-mimetic scaffold. The m-tolyl group provides hydrophobic bulk to fill the selectivity pocket (e.g., the "gatekeeper" region), while the acetic acid tail can interact with solvent-front residues or lysine residues.

  • PPAR Agonism: The combination of a lipophilic tail (tolyl-amino-thiazole) and an acidic head group (acetic acid) mimics the pharmacophore of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, relevant in metabolic disease research.

  • Peptidomimetics: The rigid thiazole ring can serve as a bioisostere for peptide bonds, constraining conformation in drug design.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory irritation)

Protocol:

  • PPE: Wear nitrile gloves and safety glasses. Use a dust mask if handling powder outside a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry.

  • Das, D., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (n.d.). 2-Aminothiazole-4-acetic acid derivatives.

Exploratory

Structure-activity relationship of 2-aminothiazole-4-acetic acid derivatives

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Analyzing SAR Data

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Foundational

Molecular weight and formula of 2-(2-(m-tolylamino)thiazol-4-yl)acetic acid

The following technical guide provides an in-depth analysis of 2-(2-(m-tolylamino)thiazol-4-yl)acetic acid , a functionalized aminothiazole scaffold relevant to medicinal chemistry and drug discovery. Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-(m-tolylamino)thiazol-4-yl)acetic acid , a functionalized aminothiazole scaffold relevant to medicinal chemistry and drug discovery.

Executive Summary

2-(2-(m-tolylamino)thiazol-4-yl)acetic acid is a synthetic small molecule belonging to the 2-aminothiazole-4-acetic acid class. This structural motif is a privileged scaffold in drug discovery, serving as a core pharmacophore for various biological targets, including aldose reductase inhibitors (ARIs) , kinase inhibitors , and anti-inflammatory agents .

The molecule features a central thiazole ring substituted at the C2 position with a meta-tolylamino group and at the C4 position with an acetic acid moiety. Its amphiphilic nature—combining a lipophilic aromatic tail with a polar carboxylic acid head—makes it a versatile intermediate for fragment-based drug design (FBDD) and structure-activity relationship (SAR) exploration.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data establishes the definitive chemical baseline for the compound.

Molecular Specifications
PropertyValue
IUPAC Name 2-[2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl]acetic acid
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Monoisotopic Mass 248.0619 g/mol
CAS Registry Number Not widely indexed; refer to ChemSpider ID or derivative searches
Appearance Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (pH dependent)
Structural Descriptors[1][3][4]
  • SMILES : CC1=CC=CC(NC2=NC(CC(O)=O)=CS2)=C1

  • InChI Key : Generated from structure (e.g., LFQSCWFLJHTTHZ-UHFFFAOYSA-N)

  • Lipinski Profile :

    • H-Bond Donors: 2 (NH, OH)

    • H-Bond Acceptors: 4 (N, O, S)

    • cLogP: ~2.3 – 2.6 (Predicted)

    • TPSA: ~80 Ų

Synthesis Strategy: The Hantzsch Protocol

The most robust route for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thiourea and an


-haloketone.
Reaction Scheme Overview

The synthesis proceeds in two primary stages:

  • Precursor Formation : Synthesis of N-(3-methylphenyl)thiourea.

  • Cyclization : Condensation with a 4-haloacetoacetate derivative followed by hydrolysis.

Diagram: Synthesis Workflow

SynthesisPath Start1 m-Toluidine Inter1 N-(m-tolyl)thiourea Start1->Inter1 HCl, Reflux Reagent1 Ammonium Thiocyanate (NH4SCN) Reagent1->Inter1 Product 2-(2-(m-tolylamino)thiazol-4-yl) acetic acid Inter1->Product EtOH, Reflux (-HCl, -H2O) Reagent2 4-Chloroacetoacetic acid (or Ethyl Ester) Reagent2->Product

Figure 1: Step-wise synthetic pathway via Hantzsch condensation.

Detailed Experimental Protocol
Step 1: Preparation of N-(3-methylphenyl)thiourea
  • Reagents : Dissolve m-toluidine (10 mmol) in dilute HCl. Add ammonium thiocyanate (11 mmol).

  • Reaction : Reflux the mixture for 2–4 hours. The solution may turn turbid.

  • Workup : Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification : Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield white crystals of the thiourea.

Step 2: Cyclization to Thiazole
  • Reagents : Dissolve N-(3-methylphenyl)thiourea (10 mmol) and 4-chloroacetoacetic acid (10 mmol) in absolute ethanol (20 mL).

    • Note: If using ethyl 4-chloroacetoacetate , a subsequent hydrolysis step (NaOH/MeOH) is required to obtain the free acid.

  • Reaction : Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Isolation : Cool the mixture. The hydrobromide/hydrochloride salt of the thiazole may precipitate. Neutralize with aqueous sodium acetate or ammonia to pH 5–6 to precipitate the free acid.

  • Purification : Filter the solid and recrystallize from ethanol/water.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.30 Broad Singlet1HCarboxylic Acid (-COOH )
10.15 Singlet1HAmine (-NH -)
7.45 – 7.10 Multiplet3HAromatic Ring (m-tolyl)
6.80 Doublet/Multiplet1HAromatic Ring (m-tolyl C4-H)
6.55 Singlet1HThiazole C5-H
3.60 Singlet2HMethylene (-CH ₂-COOH)
2.28 Singlet3HMethyl (-CH ₃)
Mass Spectrometry (ESI-MS)
  • Positive Mode ([M+H]⁺) : Expected peak at 249.3 m/z .

  • Negative Mode ([M-H]⁻) : Expected peak at 247.3 m/z .

Biological Context & Applications[1][3]

This molecule is not merely a chemical curiosity; it represents a specific instantiation of the aminothiazole pharmacophore .

Mechanism of Action (Class-Based)

The 2-aminothiazole scaffold is a bioisostere for various amide and urea linkages found in kinase inhibitors. The acetic acid tail provides a handle for ionic interactions, often targeting:

  • Aldose Reductase (ALR2) : The carboxylic acid group mimics the substrate interactions in the anion-binding pocket of ALR2, an enzyme implicated in diabetic complications.

  • Kinase ATP-Binding Sites : The aminothiazole core can form hydrogen bonds with the hinge region of kinases (e.g., CDK, GSK-3

    
    ).
    
  • PPAR Agonism : Thiazole acetic acids are structural analogs to fibrates and glitazones, potentially activating Peroxisome Proliferator-Activated Receptors.

Diagram: Pharmacophore Interactions

Pharmacophore Acid Carboxylic Acid (Ionic Interaction) Target_Pocket Target Binding Pocket (Enzyme/Receptor) Acid->Target_Pocket Electrostatic Thiazole Thiazole Core (Scaffold/Spacer) Thiazole->Acid NH Secondary Amine (H-Bond Donor) Thiazole->NH Tolyl m-Tolyl Ring (Hydrophobic/Van der Waals) NH->Tolyl NH->Target_Pocket H-Bond to Hinge Tolyl->Target_Pocket Hydrophobic Pocket

Figure 2: Predicted pharmacophoric interactions of the molecule within a binding pocket.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Mishra, C. B., et al. (2017). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents". Journal of Heterocyclic Chemistry, 54(5), 2563–2576.

  • Gouda, M. A., et al. (2010). "Synthesis and antioxidant activity of some new thiazole derivatives". Medicinal Chemistry Research, 19, 692–702.

  • PubChem Database . "2-Amino-4-thiazoleacetic acid derivatives". National Center for Biotechnology Information.

Protocols & Analytical Methods

Method

High-throughput screening library inclusion of CAS 335398-76-0

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Application

Application Notes &amp; Protocols for the Synthesis of Cephalosporin Analogs with Thiazolyl-Acetic Acid Side Chains

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of advanced cephalosporin analogs. The focus is on the strategic incorporation of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of advanced cephalosporin analogs. The focus is on the strategic incorporation of thiazolyl-acetic acid side chains at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus. These particular side chains, especially the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido moiety, are pivotal in conferring broad-spectrum antibacterial activity and enhanced stability against β-lactamase enzymes, which are common mediators of bacterial resistance.[1][2][3] This guide details the rationale behind the synthetic strategy, provides validated step-by-step protocols for the synthesis of the key side-chain intermediate and its subsequent coupling to the cephalosporin core, and outlines methods for purification and characterization.

Introduction: The Strategic Importance of the Thiazolyl-Acetic Acid Side Chain

Cephalosporins are a cornerstone class of β-lactam antibiotics, characterized by a dihydrothiazine ring fused to a β-lactam ring. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. The evolution of cephalosporins into third and fourth-generation agents is largely attributed to modifications at the C-7 acylamino side chain.[4][5][6]

The introduction of a 2-(2-aminothiazol-4-yl)-acetic acid moiety is a critical advancement in cephalosporin design. This structural feature provides several key advantages:

  • Enhanced Antibacterial Spectrum: The aminothiazole ring is instrumental in increasing the affinity of the cephalosporin for penicillin-binding proteins (PBPs), particularly in Gram-negative bacteria.[2][3]

  • β-Lactamase Stability: The presence of a (Z)-methoxyimino group attached to the α-carbon of the acetyl side chain provides steric hindrance, which significantly protects the β-lactam ring from hydrolysis by a wide range of β-lactamase enzymes.[1][2] This combination of an aminothiazole ring and a methoxyimino group is a hallmark of potent antibiotics like Cefotaxime and Ceftriaxone.[2][7]

This guide presents a logical workflow for the synthesis of these advanced analogs, beginning with the construction of the side chain itself, followed by its activation and coupling to the 7-ACA core.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: the preparation of the activated side chain, the acylation of the cephalosporin nucleus, and the final purification of the target analog. This modular approach allows for optimization at each critical step.

G cluster_0 Stage 1: Side Chain Synthesis cluster_1 Stage 2: Core Acylation cluster_2 Stage 3: Final Product A Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2- (methoxyimino)acetic Acid B Activation of Carboxylic Acid (e.g., Conversion to Acyl Chloride) A->B Chlorinating Agent (Thionyl Chloride) D Acylation Reaction (Amide Bond Formation) B->D Coupling C 7-Aminocephalosporanic Acid (7-ACA) C->D E Crude Cephalosporin Analog D->E F Purification (e.g., Column Chromatography) E->F G Characterized, Pure Analog F->G

Diagram 1: High-level workflow for cephalosporin analog synthesis.

Protocols and Methodologies

Protocol 1: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Chloride Hydrochloride

This protocol details the synthesis of the activated side chain, a crucial intermediate for the subsequent acylation step. The procedure involves the synthesis of the parent acetic acid derivative followed by its conversion to the more reactive acyl chloride.[8]

Rationale: Direct acylation using a carboxylic acid is inefficient.[9][10] Conversion to an acyl chloride using a reagent like thionyl chloride or phosphorus pentachloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating amide bond formation with the amino group of 7-ACA.[8][11] Using thionyl chloride with a catalytic amount of N,N-dimethyl formamide (DMF) is a milder and effective method suitable for industrial production.[8]

Materials:

  • (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid[12][13]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethyl formamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspension: Suspend (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to -15°C using an appropriate cooling bath (e.g., ice-salt or cryocooler).

  • Catalyst Addition: Add a catalytic amount of DMF to the suspension.

  • Chlorination: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -10°C.

  • Reaction: Stir the mixture at -15°C to -10°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Isolation: The product, Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, typically precipitates as a pale solid.[8] Isolate the solid by filtration under an inert atmosphere.

  • Washing & Drying: Wash the collected solid with cold, anhydrous dichloromethane to remove any unreacted thionyl chloride. Dry the product under high vacuum.

  • Storage: Store the highly moisture-sensitive acyl chloride under an inert atmosphere and use it immediately in the next step.

Protocol 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)

This protocol describes the core reaction where the activated thiazolyl-acetic acid side chain is coupled to the 7-amino group of the cephalosporin nucleus to form the target analog.

Rationale: This is a nucleophilic acyl substitution reaction. The primary amine at the C-7 position of 7-ACA acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride intermediate.[7][14] Careful control of pH and temperature is critical to maximize yield and minimize degradation of the β-lactam ring.[1] The reaction is often performed in a mixed aqueous-organic solvent system or in dichloromethane with a suitable base to neutralize the HCl byproduct.[1][14]

Diagram 2: General reaction scheme for the acylation of 7-ACA.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)[14]

  • (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride (from Protocol 1)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Aqueous sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • 7-ACA Suspension: Suspend 7-ACA (1 equivalent) in anhydrous DCM in a reaction vessel under a nitrogen atmosphere.

  • Cooling: Cool the suspension to -20°C.

  • Base Addition: Add triethylamine (approx. 2.5-3 equivalents) dropwise to the suspension. Stir for 15-20 minutes to form the silylated intermediate (if using a silylating agent) or to ensure the amine is free.

  • Acyl Chloride Addition: Dissolve the activated side chain (1.1 equivalents) from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature between -20°C and -10°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench by adding cold water or a cold saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if necessary), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cephalosporin analog.

Protocol 3: Purification and Characterization

Rationale: The crude product will contain unreacted starting materials, byproducts, and residual reagents. Purification is essential to obtain a compound of sufficient purity (>98%) for biological testing.[1] Column chromatography is a standard method, while characterization confirms the structure of the synthesized analog.[15]

Purification:

  • Method: Flash column chromatography on silica gel.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective. The exact gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified cephalosporin analog.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, verify the stereochemistry of the methoxyimino group (Z-isomer), and ensure the presence of both the cephalosporin core and the side chain.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized analog.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic β-lactam carbonyl stretch (~1750-1780 cm⁻¹).

  • HPLC: To determine the purity of the final compound.[16]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters and outcomes compiled from reported syntheses of related cephalosporin antibiotics.

ParameterValueSource(s)
Starting Materials 7-Aminocephalosporanic Acid (7-ACA), Activated Thiazolyl-acetic acid[1][14]
Reaction Type Acylation (Amidation)[7][14]
Solvent System Dichloromethane or Aqueous solution[1][14]
Reaction Temperature -20°C to 25°C (Step-dependent)[1][14]
pH Control (Aqueous) Maintained around 5.5[1]
Base (Organic) Triethylamine or similar[14]
Yield (Synthesis Phase) 73-80%[7]
Overall Yield 45-47%[7]
Purity of Final Product >98%[7]

Conclusion and Field Insights

The synthetic route outlined in these application notes represents a robust and validated pathway to novel cephalosporin analogs bearing the critical thiazolyl-acetic acid side chain. The success of this synthesis hinges on two key transformations: the efficient activation of the side-chain carboxylic acid and the subsequent high-yield acylation of the 7-ACA nucleus under conditions that preserve the integrity of the β-lactam ring. Researchers should pay meticulous attention to anhydrous conditions during the activation step and precise temperature control during the coupling reaction. The resulting analogs, featuring this pharmacologically validated side chain, serve as excellent candidates for antimicrobial screening and further drug development efforts aimed at combating bacterial resistance.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z) -.
  • Benchchem. (n.d.). Application Notes and Protocols for the Amidation of 7-Aminocephalosporanic Acid (7-ACA).
  • Bingen, E., & Lambert-Zechovsky, N. (1989). [Structure-activity relationship of oral cephalosporins]. Presse Med, 18(39), 1923-7.
  • Nakayama, E., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. J Antibiot (Tokyo), 44(8), 854-63.
  • Hoechst Aktiengesellschaft. (n.d.). US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. Google Patents.
  • Unknown Author. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate.
  • Vlase, L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1545.
  • Hoechst Aktiengesellschaft. (n.d.). CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. Google Patents.
  • Unknown Author. (n.d.). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate.
  • Unknown Author. (n.d.). cephalosporin structure-activity relationship summary.
  • Nishiuchi, Y. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Org. Biomol. Chem., 15, 6944-6962.
  • Gherghel, D., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Agrolife Press.
  • Unknown Author. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... ResearchGate.
  • Hoechst Aktiengesellschaft. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Eli Lilly and Co. (n.d.). US4028355A - Cephalosporin purification process. Google Patents.
  • Unknown Author. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Perrin, D. M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3169.
  • Piccolo, S., & Maccaferri, M. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 129. Retrieved from [Link]

  • Piccolo, S., & Maccaferri, M. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Analysis of Cephalosporins on a Polar Endcapped C18 3 μm Particle Column.
  • BLDpharm. (n.d.). 65872-41-5|(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
  • Analytical Chemical Products. (n.d.). (2Z)-(2-Aminothiazol-4-yl)(methoxyimino)acetic Acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thiazole Acetic Acid Amide Couplings

Introduction: The "Vanishing Starting Material" Phenomenon If you are attempting to couple thiazole-2-acetic acid (or its derivatives) and experiencing low yields, dark reaction mixtures, or the complete disappearance of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Vanishing Starting Material" Phenomenon

If you are attempting to couple thiazole-2-acetic acid (or its derivatives) and experiencing low yields, dark reaction mixtures, or the complete disappearance of starting material without product formation, you are encountering a well-documented instability issue.

Unlike standard aliphatic acids, thiazole-2-acetic acids are inherently unstable . They are prone to rapid decarboxylation , converting your valuable starting material into the corresponding 2-methylthiazole and


. This guide addresses the root cause of this instability and provides three validated protocols to circumvent it.

Module 1: Root Cause Analysis (The Chemistry of Failure)

The Decarboxylation Trap

The primary cause of failure is thermal and base-catalyzed decarboxylation. This is specific to 2-heteroaryl acetic acids (thiazole, pyridine, oxazole).

The Mechanism: The electron-withdrawing nature of the thiazole ring, combined with the ability of the ring nitrogen to accept electron density, stabilizes the carbanion (ylide) formed after the loss of carbon dioxide. This reaction often proceeds via a zwitterionic intermediate and is accelerated by:

  • Heat: Temperatures above 0°C (and certainly above RT) significantly increase the rate of

    
     loss.
    
  • Base: Strong bases or excess base can deprotonate the

    
    -carbon or stabilize the transition state.
    
  • Slow Activation: If the coupling reagent (e.g., EDC/HOBt) activates the acid slowly, the decarboxylation pathway competes effectively with the desired amidation.

Visualization: The Decarboxylation Pathway

The following diagram illustrates the competing pathways. You must favor the upper path (Activation) over the lower path (Decarboxylation).

Decarboxylation_Mechanism Start Thiazole-2-Acetic Acid Base Base/Heat Start->Base Deprotonation Activated Activated Ester (O-Acylisourea / Anhydride) Start->Activated Fast Activation (Low Temp) Zwitterion Zwitterionic Intermediate Base->Zwitterion - H+ Methyl 2-Methylthiazole (Dead End) Zwitterion->Methyl Decarboxylation (-CO2) IRREVERSIBLE Product Desired Amide Activated->Product + Amine

Figure 1: Kinetic competition between activation (green) and decarboxylation (red). The 2-position nitrogen stabilizes the anionic intermediate, driving the unwanted reaction.

Module 2: The Gold Standard – T3P Coupling

Why this works: Propylphosphonic anhydride (T3P) is the superior reagent for this application.

  • Speed: It activates the acid rapidly, minimizing the time the free acid exists in solution.

  • Buffering: It is often used with pyridine or NMM (weaker bases), avoiding the high pH spikes associated with TEA/DIEA.

  • Scavenging: T3P drives the equilibrium by consuming the water byproduct.

Protocol A: T3P Standard Procedure

Recommended for: Most primary and secondary amines.

  • Preparation: Dissolve the amine (1.1 equiv) and base (Pyridine or N-Methylmorpholine, 3.0 equiv) in EtOAc or 2-MeTHF.

  • Cooling: Cool the mixture to 0°C . Crucial Step.

  • Addition: Add Thiazole-2-acetic acid (1.0 equiv).

  • Activation: Immediately add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) only if monitoring shows stable starting material.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine/excess amine), then

    
    , then brine.
    

Troubleshooting T3P:

  • Issue: Low conversion.

  • Fix: Do not use DMF (slows T3P). Stick to EtOAc, DCM, or 2-MeTHF. Ensure the amine is added before the T3P to trap the activated species immediately.

Module 3: The "Steric" Solution – Ghosez’s Reagent

Why this works: If your amine is unreactive (electron-poor or sterically hindered), T3P might not be aggressive enough. You need an acid chloride.[1] However, Thionyl Chloride (


) requires reflux, which will destroy your thiazole acid. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides at neutral pH and 0°C .
Protocol B: Neutral Acid Chloride Formation

Recommended for: Anilines or bulky amines.

  • Activation: In a flame-dried flask under

    
    , dissolve Thiazole-2-acetic acid (1.0 equiv) in dry DCM.
    
  • Reagent Addition: Cool to 0°C. Add Ghosez’s Reagent (1.1 equiv) dropwise.

  • Formation: Stir at 0°C for 30–60 mins. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Add a solution of your Amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM dropwise to the acid chloride solution at 0°C.

  • Completion: Stir at 0°C for 1 hour.

Module 4: The "Old School" Method – Mixed Anhydride

Why this works: Isobutyl chloroformate (IBCF) forms a mixed anhydride at -20°C. This is a classic method for unstable amino acids and works well here if T3P is unavailable.

Protocol C: IBCF Activation

Recommended for: Labs without T3P or Ghosez reagent.

  • Cooling: Dissolve Thiazole-2-acetic acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF. Cool to -20°C (Ice/Salt or Acetone/Dry Ice).

  • Activation: Add Isobutyl chloroformate (1.05 equiv) dropwise. Do not let temp rise above -10°C.

  • Wait: Stir for exactly 15 minutes to form the anhydride.

  • Coupling: Add the amine (1.1 equiv) as a solution in THF (pre-cooled to 0°C).

  • Reaction: Stir at -15°C to 0°C for 2 hours.

Summary of Methodologies

FeatureStandard (HATU/EDC)T3P (Recommended) Ghosez's ReagentMixed Anhydride (IBCF)
Activation Temp RT (Risk!)0°C to RT0°C-20°C
Base Strength High (DIEA/TEA)Low (Pyridine/NMM)Neutral (during activation)Medium (NMM)
Decarboxylation Risk High Low Low Low
Best For Stable acids onlyGeneral PurposeUnreactive AminesCost-sensitive / General
Byproducts Urea (hard to remove)Water soluble (Easy)Amide salts

, Isobutanol

Troubleshooting FAQ

Q: I see a new spot on TLC that is less polar than my product and starting material. What is it? A: This is likely 2-methylthiazole , the decarboxylated byproduct. If you see this, your reaction temperature is too high, or your activation step is too slow. Switch to Protocol C (Mixed Anhydride at -20°C) or Protocol A (T3P at 0°C).

Q: Can I use HATU if I keep it cold? A: It is risky. HATU requires a base (DIEA) to function. The combination of the basic environment and the highly activated species can trigger decarboxylation before the amine attacks. If you must use HATU, pre-cool everything to 0°C and add the amine immediately after the base.

Q: My amine is an HCl salt. Does this change the protocol? A: Yes. You must release the free amine. However, adding excess DIEA to neutralize the salt promotes decarboxylation of the acid.

  • Solution: "Free-base" your amine in a separate step (partition between EtOAc/Na2CO3), dry the organic layer, and use the free amine in the coupling reaction.

Q: Why does the reaction turn black? A: Thiazole rings are electron-deficient and prone to polymerization or oxidative decomposition under basic, thermal stress. The black color indicates decomposition. Ensure your solvents are degassed and keep the reaction under Nitrogen/Argon.

References

  • Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2] Link

  • Ghosez, L., et al. (1979).[4] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides."[1][5] Organic Syntheses, 59, 26. Link

  • Katritzky, A. R. (2010).[6] Handbook of Heterocyclic Chemistry. Elsevier. (Referencing the general instability of 2-heteroaryl acetic acids due to zwitterionic resonance).

  • Archimica (Now Euticals). "T3P® (Propylphosphonic Anhydride) – The Water Scavenger." Technical Brochure. Link

Sources

Reference Data & Comparative Studies

Validation

Validating Synthesis of 2-Aminothiazole-4-Acetic Acid: A Comparative Technical Guide

Executive Summary 2-Aminothiazole-4-acetic acid (ATAA) is a critical heterocyclic building block, predominantly utilized in the synthesis of third-generation cephalosporins and various kinase inhibitors. While High-Perfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminothiazole-4-acetic acid (ATAA) is a critical heterocyclic building block, predominantly utilized in the synthesis of third-generation cephalosporins and various kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, Melting Point (MP) determination serves as a rapid, cost-effective, and essential in-process control (IPC) for immediate validation of the Hantzsch condensation product.

This guide objectively evaluates the efficacy of MP validation against spectroscopic alternatives, providing a self-validating synthesis protocol and a comparative performance analysis.

Synthesis Context: The Hantzsch Condensation[1]

To validate the product, one must first understand the impurity profile generated during synthesis. The standard industrial route involves the Hantzsch Thiazole Synthesis , condensing thiourea with


-haloketones.[1]
Reaction Logic

The synthesis typically involves reacting thiourea with 4-bromo-3-oxobutanoic acid (or its ethyl ester followed by hydrolysis).

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the haloketone.[1]
    
  • Cyclization: Intramolecular attack by the nitrogen forms the thiazole ring.

  • Dehydration: Loss of water aromatizes the system.

Critical Impurities:

  • Unreacted Thiourea: High melting point (~176-178°C), but often suppresses the product MP.

  • Oxidation Byproducts: Disulfides formed from thiourea oxidation.

  • Decomposition Products: Decarboxylated thiazoles if thermal control is lost.

Visualizing the Synthesis Pathway

HantzschSynthesis Thiourea Thiourea (Nucleophile) Intermediary S-Alkylated Intermediate Thiourea->Intermediary HaloKeto 4-Bromo-3-oxobutanoic acid (Electrophile) HaloKeto->Intermediary Cyclization Cyclization & Dehydration Intermediary->Cyclization - HBr Impurities Impurities: Unreacted Thiourea Disulfides Intermediary->Impurities Side Rxns ATAA 2-Aminothiazole-4-acetic acid (Target) Cyclization->ATAA - H2O

Figure 1: Mechanistic pathway of ATAA synthesis highlighting critical impurity insertion points.

Experimental Protocol: Synthesis & MP Validation

This protocol is designed as a self-validating system. If the crude product does not meet the "Visual Cues" criteria, do not proceed to MP determination; recrystallize immediately.

Step 1: Synthesis (Modified Hantzsch)
  • Dissolution: Dissolve 0.1 mol of thiourea in 50 mL of ethanol/water (1:1 v/v).

  • Addition: Dropwise add 0.1 mol of 4-bromo-3-oxobutanoic acid (or ethyl 4-chloroacetoacetate) at 0–5°C. Control: Maintain temp <10°C to prevent polymerization.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. Neutralize with sodium acetate solution to pH 5–6 to precipitate the free acid.

  • Filtration: Filter the precipitate and wash with ice-cold water (removes unreacted thiourea).

Step 2: Purification (The Validation Gate)
  • Crude Appearance: Yellowish/brown solid.

  • Recrystallization: Dissolve in minimum hot water; treat with activated charcoal; filter hot; cool to crystallize.

  • Target Appearance: Off-white to pale yellow crystalline powder.

Step 3: Melting Point Determination Protocol

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Stuart). Reference Standard: Benzoic Acid (122°C) for calibration.

  • Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours. Moisture significantly depresses MP.

  • Packing: Pack 2–3 mm of sample into a capillary tube. Tap to remove air pockets.

  • Ramp 1 (Fast): Heat rapidly to 110°C.

  • Ramp 2 (Equilibrium): Reduce heating rate to 1°C/min .

  • Observation: Watch for the "sintering" point (darkening/shrinking) followed by the meniscus formation.

Target Specification:

  • Literature Value: 130°C (decomposition) [1][2].

  • Note: Unlike simple organic solids, ATAA often decomposes upon melting. You will observe darkening and gas evolution (dec) rather than a clear liquid melt.

  • Acceptance Criteria: Onset of decomposition between 128°C – 132°C .

Comparative Analysis: MP vs. Alternatives

While MP is the primary focus of this guide, relying on it exclusively is risky for pharmaceutical applications. The table below compares MP validation against modern alternatives.

Table 1: Validation Method Performance Matrix
FeatureMelting Point (MP)HPLC (UV/Vis)H-NMR Spectroscopy
Primary Utility Identity & Gross PurityQuantitative Purity (%)Structural Confirmation
Sensitivity Low (>1% impurity needed to shift MP)High (Detects <0.05%)Medium (depends on scan count)
Sample Destructive? YesNo (if collected)No
Time to Result 5–10 Minutes30–60 Minutes15–30 Minutes
Cost per Run < $1.00$20 - $50 (Solvents/Column)$10 - $100 (Solvents/Instrument)
Blind Spots Cannot identify specific impurities; subjective endpoint (dec).Requires reference standards; transparent to non-UV active salts.Expensive; complex interpretation for trace impurities.
Interpretation of Data[3][4][5][6][7][8][9][10][11]
  • Scenario A (MP < 125°C): Significant contamination. Likely unreacted thiourea or solvent entrapment. Action: Recrystallize.

  • Scenario B (MP > 135°C): Likely salt formation (e.g., Hydrochloride salt melts ~151°C [3]). Action: Check pH of precipitation step.

  • Scenario C (Sharp Dec @ 130°C): Validated Identity. Action: Proceed to HPLC for quantitative assay.

Analytical Workflow Decision Tree

This diagram guides the researcher through the validation logic, ensuring no substandard material moves downstream.

AnalyticalWorkflow Start Crude ATAA Isolated VisualCheck Visual Inspection: Off-white/Pale Yellow? Start->VisualCheck Recryst Recrystallize (Hot Water/Charcoal) VisualCheck->Recryst No (Dark/Oily) MPCheck Melting Point Test (Target: 130°C dec) VisualCheck->MPCheck Yes Recryst->VisualCheck Decision Result Analysis MPCheck->Decision FailLow < 128°C: Solvent/Thiourea Impurity Decision->FailLow Depressed FailHigh > 135°C: Salt Form (HCl?) Decision->FailHigh Elevated Pass 128-132°C (dec): Identity Confirmed Decision->Pass Match FailLow->Recryst Reprocess FailHigh->Recryst Check pH Final Release to HPLC (Quantitation) Pass->Final

Figure 2: Logic flow for validating ATAA purity using Melting Point as the primary gate.

Conclusion

Validating 2-aminothiazole-4-acetic acid via melting point is a robust qualitative technique when the specific decomposition behavior (130°C) is understood. It distinguishes the free acid from its salt forms (e.g., HCl salt ~151°C) and indicates gross purity. However, for pharmaceutical applications, MP must be viewed as a preliminary gate —a "Go/No-Go" decision point—before investing resources in quantitative HPLC analysis.

References

  • Ciba Geigy AG. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979. 1983.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34665, 2-Aminothiazole-4-acetic acid. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-m-Tolylamino-thiazol-4-yl)-acetic acid

This guide provides essential safety protocols and logistical information for the handling of (2-m-Tolylamino-thiazol-4-yl)-acetic acid. As a novel research chemical, its toxicological properties have not been fully inve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling of (2-m-Tolylamino-thiazol-4-yl)-acetic acid. As a novel research chemical, its toxicological properties have not been fully investigated. Therefore, this document is built upon a conservative risk assessment, drawing from data on structurally similar compounds and established best practices for handling materials of unknown toxicity.[1][2] Our primary objective is to create a self-validating system of safety that protects researchers from potential chemical hazards through meticulous planning and the correct use of Personal Protective Equipment (PPE).

Hazard Assessment and Core Principles of Protection

While specific toxicological data for (2-m-Tolylamino-thiazol-4-yl)-acetic acid is not available, the Safety Data Sheets (SDS) for analogous compounds, such as (2-Aminothiazol-4-yl)acetic acid and its hydrochloride salt, indicate a clear hazard profile.[3][4][5] These related structures are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5]

Inferred Potential Hazards:

  • Eye Contact: May cause serious eye irritation.[3][4]

  • Skin Contact: May cause skin irritation upon direct contact.[3][4]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Ingestion: May cause irritation of the digestive tract.[3]

Given these potential risks, and the lack of comprehensive data, we must operate under the precautionary principle: treat this compound as hazardous and ensure all potential routes of exposure are protected.[2] The cornerstone of this protection strategy is a combination of engineering controls and a multi-layered PPE approach.[6]

Primary Engineering Controls: The First Line of Defense

Before any PPE is considered, the primary method for exposure control must be the use of engineering controls.

Chemical Fume Hood: All manipulations of (2-m-Tolylamino-thiazol-4-yl)-acetic acid, especially the handling of its solid, powdered form, must be conducted inside a certified chemical fume hood.[2][7] This is non-negotiable. The fume hood's function is to actively remove airborne particulates and vapors, providing the most critical layer of respiratory protection.[6]

Personal Protective Equipment (PPE) Protocol

The minimum PPE for any work in a laboratory where this chemical is present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] The following details the specific, task-dependent PPE required for handling (2-m-Tolylamino-thiazol-4-yl)-acetic acid.

Body Protection

A flame-resistant laboratory coat should be worn at all times.[9] It must be fully buttoned to protect personal clothing and skin from potential splashes and spills.[6] For tasks with a higher splash risk, such as large-volume transfers, a chemically resistant apron should be worn over the lab coat.

Hand Protection

Due to the risk of skin irritation, appropriate glove selection is critical. Disposable nitrile gloves are the minimum requirement for incidental contact.[8]

  • Causality: Nitrile provides good resistance to a wide range of chemicals for short-term exposure. However, no glove material offers permanent protection. Therefore, any contaminated glove must be removed and replaced immediately.[8][10]

  • Field-Proven Insight: For procedures involving prolonged handling or significant risk of contamination, double-gloving is strongly recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

Eye and Face Protection

Protecting against eye irritation or serious damage is paramount.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[2][9]

  • Enhanced Protection: For any task involving liquids, splash hazards, or the handling of powders that could become airborne (e.g., weighing, transfers), chemical splash goggles are required.[8][9] Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.

  • Maximum Protection: When a significant splash hazard is present (e.g., pouring large volumes, running a reaction under pressure), a face shield must be worn in addition to chemical splash goggles .[8][9][10] The face shield protects the entire face, but it is not a substitute for primary eye protection.[9]

Respiratory Protection

When all work is conducted in a properly functioning chemical fume hood, specific respiratory protection is typically not required.[11] The fume hood serves as the primary respiratory control. However, in the event of an emergency, such as a large spill outside of the fume hood, a respirator would be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[3] For weighing neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter may be recommended.[12]

PPE Selection Matrix for Key Laboratory Tasks

For quick reference, the following table summarizes the required PPE for different operational scenarios.

Task Body Protection Hand Protection Eye/Face Protection Primary Control/Respirator
Weighing Solid Compound Lab CoatDouble Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Preparing Solutions (Dissolution) Lab CoatDouble Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Reaction Setup & Monitoring Lab CoatNitrile Gloves (Double recommended)Safety Glasses (Goggles if splash risk)Chemical Fume Hood
Liquid Transfers / Work-up Lab Coat (+ Chem-resistant Apron)Double Nitrile GlovesGoggles & Face ShieldChemical Fume Hood
Cleaning Glassware Lab CoatHeavy-duty/Nitrile GlovesSafety GogglesWell-ventilated area / Sink

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: Donning PPE
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles and, if necessary, the face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

Experimental Protocol: Doffing PPE

This procedure should be performed in a designated area before leaving the laboratory.

  • Outer Gloves (if used): Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.

  • Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, folding the contaminated outside inwards.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[3]

Disposal and Emergency Plans

  • Disposal: All disposable PPE, including nitrile gloves and any contaminated wipes, must be disposed of as hazardous chemical waste in a designated, sealed container.[12]

  • Skin Exposure: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][4]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_0 cluster_1 Hazard Assessment cluster_2 Engineering & Primary Controls cluster_3 Task-Specific PPE Enhancement start Start: Assess Task is_solid Handling Solid Powder? start->is_solid is_liquid Handling Liquid/Solution? start->is_liquid fume_hood Work in Chemical Fume Hood is_solid->fume_hood Yes is_liquid->fume_hood Yes lab_coat Wear Lab Coat fume_hood->lab_coat base_gloves Wear Nitrile Gloves lab_coat->base_gloves safety_glasses Wear Safety Glasses base_gloves->safety_glasses double_glove Decision: Double Glove? safety_glasses->double_glove splash_hazard Decision: Splash Hazard? double_glove->splash_hazard No add_double_gloves Use Double Nitrile Gloves double_glove->add_double_gloves Yes (Weighing/Transfers) add_goggles Upgrade to Chemical Goggles splash_hazard->add_goggles Yes add_faceshield Add Face Shield add_goggles->add_faceshield High Volume/Pressure add_double_gloves->splash_hazard

Caption: Decision workflow for selecting appropriate PPE when handling (2-m-Tolylamino-thiazol-4-yl)-acetic acid.

References

  • PPE and Safety for Chemical Handling . (2020, July 14). ACS Material. [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% . Cole-Parmer. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety, Princeton University. [Link]

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety, Dartmouth College. [Link]

  • Chemical Safety: Personal Protective Equipment . Environment, Health and Safety, University of California, Berkeley. [Link]

  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? . Reddit r/Chempros. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals . Worcester Polytechnic Institute. [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of Nevada, Reno. [Link]

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